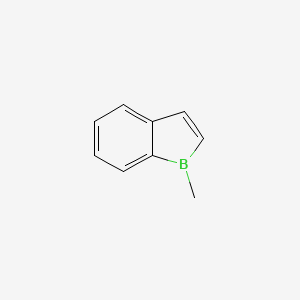

1-Methyl-1H-1-benzoborole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-Méthyl-1H-1-benzoborole est un composé hétérocyclique qui contient un atome de bore dans sa structure.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Méthyl-1H-1-benzoborole peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 1-méthyl-1H-pyrrole avec le trichlorure de bore, suivie d'une cyclisation pour former le cycle benzoborole. La réaction nécessite généralement une atmosphère inerte et des conditions anhydres pour éviter l'hydrolyse du trichlorure de bore .

Méthodes de production industrielle : La production industrielle du 1-méthyl-1H-1-benzoborole implique souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Méthyl-1H-1-benzoborole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides boroniques ou des boronates.

Réduction : Les réactions de réduction peuvent convertir le composé en borohydrures.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le cycle benzoborole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le perborate de sodium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactifs électrophiles comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Acides boroniques et boronates.

Réduction : Borohydrures.

Substitution : Dérivés fonctionnalisés du benzoborole.

Applications De Recherche Scientifique

Le 1-Méthyl-1H-1-benzoborole a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques complexes et de matériaux aux propriétés électroniques uniques.

Biologie : L'atome de bore du composé peut interagir avec les molécules biologiques, ce qui le rend utile dans la conception d'inhibiteurs enzymatiques et d'autres composés bioactifs.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes et des récepteurs spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 1-méthyl-1H-1-benzoborole implique son interaction avec des cibles moléculaires via son atome de bore. L'atome de bore peut former des liaisons covalentes réversibles avec des sites nucléophiles sur les protéines et d'autres biomolécules, modulant ainsi leur activité. Cette interaction peut affecter diverses voies, notamment l'inhibition enzymatique et la transduction du signal .

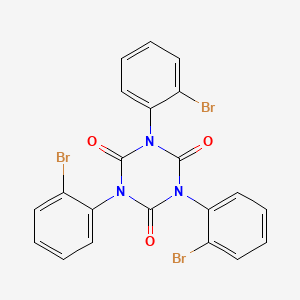

Composés similaires :

1-Méthyl-1H-imidazole : Un composé hétérocyclique avec des atomes d'azote au lieu de bore.

1-Méthyl-1H-benzimidazole : Contient un cycle benzène et imidazole fusionnés, similaire au benzoborole mais avec des atomes d'azote.

1-Méthyl-1H-pyrrole : Un hétérocycle plus simple avec un seul atome d'azote.

Unicité : Le 1-Méthyl-1H-1-benzoborole est unique en raison de la présence de l'atome de bore, qui confère des propriétés électroniques et une réactivité distinctes par rapport à ses analogues contenant de l'azote. Cette unicité le rend précieux pour des applications nécessitant des caractéristiques électroniques et une réactivité spécifiques .

Mécanisme D'action

The mechanism of action of 1-methyl-1H-1-benzoborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various pathways, including enzyme inhibition and signal transduction .

Comparaison Avec Des Composés Similaires

1-Methyl-1H-imidazole: A heterocyclic compound with nitrogen atoms instead of boron.

1-Methyl-1H-benzimidazole: Contains a fused benzene and imidazole ring, similar to benzoborole but with nitrogen atoms.

1-Methyl-1H-pyrrole: A simpler heterocycle with a single nitrogen atom.

Uniqueness: 1-Methyl-1H-1-benzoborole is unique due to the presence of the boron atom, which imparts distinct electronic properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for applications requiring specific electronic characteristics and reactivity .

Propriétés

Numéro CAS |

819802-24-9 |

|---|---|

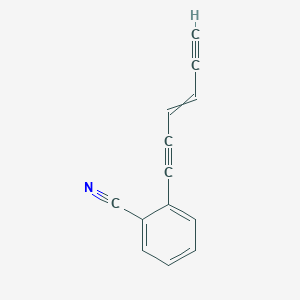

Formule moléculaire |

C9H9B |

Poids moléculaire |

127.98 g/mol |

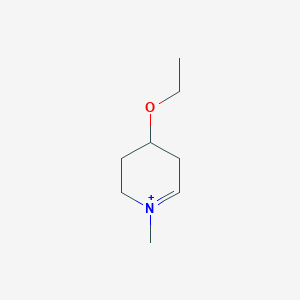

Nom IUPAC |

1-methyl-1-benzoborole |

InChI |

InChI=1S/C9H9B/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |

Clé InChI |

VSUKYDGWBPOUKE-UHFFFAOYSA-N |

SMILES canonique |

B1(C=CC2=CC=CC=C21)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)

![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)

![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)

![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)